N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-14-12-18(24(23-14)16-10-6-3-7-11-16)22-19(25)20-21-13-17(26-20)15-8-4-2-5-9-15/h2-13H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMVOYXNUQPCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions to form 3-methyl-1-phenyl-1H-pyrazol-5-yl.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of appropriate precursors such as 2-aminophenol with carboxylic acids.
Coupling Reaction: The final step involves coupling the pyrazole and oxazole rings through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are carefully controlled.
Use of Catalysts: Catalysts such as palladium or other transition metals may be used to enhance reaction efficiency.
Purification Techniques: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Key structural features :
- A 3-methyl-1-phenylpyrazole group, providing steric bulk and lipophilicity.
- An amide linker, enabling hydrogen-bond interactions with biological targets.
Comparative Analysis with Similar Compounds
Structural Comparison
Key Observations :
Pharmacological Profiles
- Antimicrobial Activity : Thiazole analogs () show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi, with MIC values ranging from 8–32 µg/mL . The oxazole derivative’s activity is inferred to be similar but untested.
- Antitubercular Activity : Tetrazole hybrids () exhibit MIC values of 1.6–3.2 µg/mL against M. tuberculosis, attributed to nitroreductase enzyme inhibition .
- Neuroprotection : TEJ-1704’s piperazine-carboxylate group facilitates oral bioavailability, achieving plasma concentrations >10 µM in rats () .
Structure-Activity Relationship (SAR) Insights
- Pyrazole Substituents : The 3-methyl and 1-phenyl groups are conserved across analogs, suggesting their role in target binding and metabolic stability.
- Heterocycle Choice : Oxazole and thiazole enhance antimicrobial activity, while tetrazole improves antitubercular potency. Piperazine in prodrugs optimizes pharmacokinetics.
- Amide Linker : Critical for maintaining conformational rigidity and hydrogen-bond interactions with enzymatic targets.
Biological Activity
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring followed by the introduction of the phenyloxazole moiety. Specific synthetic pathways may vary, but common methods include cyclization reactions and condensation techniques involving appropriate precursors.
2. Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
2.1 Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Pathogen | MIC (µM) | Activity |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Strong Inhibitory |
| Escherichia coli | 0.21 | Strong Inhibitory |
| Candida spp. | Varies | Moderate Activity |
2.2 Anti-inflammatory Activity
In studies comparing the anti-inflammatory effects of various compounds, this compound has been shown to reduce inflammation markers in animal models. The compound was effective in reducing edema induced by carrageenan in rat paw models, indicating its potential as an anti-inflammatory agent.
2.3 Cytotoxicity Studies
Cytotoxicity assays have indicated that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, in vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines at low concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT-29 (Colon Cancer) | 0.15 | High Cytotoxicity |
| DLD-1 (Colon Cancer) | 0.39 | Moderate Cytotoxicity |
Molecular docking studies suggest that this compound interacts with key proteins involved in bacterial cell wall synthesis and inflammatory pathways. The binding interactions include hydrogen bonds and hydrophobic interactions with amino acid residues critical for enzyme function.
4. Case Studies
A notable case study highlighted the compound's efficacy in treating infections caused by resistant bacterial strains, showcasing its potential as a lead compound for drug development.
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. Future research should focus on optimizing its synthesis, elucidating detailed mechanisms of action, and conducting clinical trials to assess its therapeutic potential.
Q & A
Q. For computational modeling, which software tools are suitable for predicting the compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
